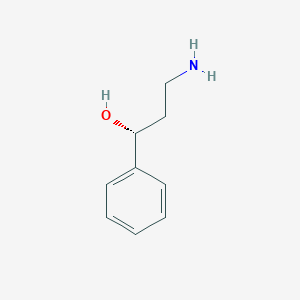

(R)-3-Amino-1-phenyl-propan-1-OL

Descripción

Significance of Chiral 1,3-Amino Alcohols in Asymmetric Synthesis

Chiral 1,3-amino alcohols are a critical class of compounds in the field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule over the other. These compounds are valuable as:

Chiral Auxiliaries: They can be temporarily incorporated into a non-chiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. After the reaction, the auxiliary can be removed, having imparted its chirality to the product molecule.

Chiral Ligands: They can coordinate with metal catalysts to form chiral complexes. These complexes can then catalyze reactions, such as reductions or carbon-carbon bond formations, to produce enantiomerically enriched products.

Organocatalysts: The amino and alcohol functional groups can act as catalytic sites themselves, promoting reactions without the need for a metal.

The 1,3-relationship between the amino and hydroxyl groups in these molecules provides a specific spatial arrangement that is often key to achieving high levels of stereocontrol in chemical reactions. conicet.gov.ar While 1,2-amino alcohols have been more extensively studied, 1,3-amino alcohols have also made substantial contributions to the advancement of asymmetric synthesis. conicet.gov.ar Their applications span a wide range of transformations, including cycloadditions, aldol (B89426) reactions, and transition-metal-catalyzed reactions. conicet.gov.ar

The synthesis of chiral amino alcohols is an active area of research, with both chemical and biological methods being developed. nih.govfrontiersin.org Biocatalytic approaches, utilizing enzymes like engineered amine dehydrogenases, offer a promising route to these compounds with high enantioselectivity. nih.govfrontiersin.org

(R)-3-Amino-1-phenyl-propan-1-OL as a Prototypical Chiral Building Block

This compound serves as a quintessential example of a chiral building block, a molecule that can be incorporated into a larger, more complex structure, imparting its inherent chirality. Its utility stems from several key features:

Defined Stereochemistry: The "(R)" designation specifies the absolute configuration at the chiral center bearing the hydroxyl group, providing a known starting point for the synthesis of stereochemically pure products.

Functional Group Handles: The primary amino group and the secondary alcohol group offer reactive sites for a variety of chemical modifications, allowing for its integration into diverse molecular architectures.

Aromatic Ring: The phenyl group provides a rigid scaffold and can be further functionalized if necessary.

This compound and its derivatives are used as intermediates in the synthesis of various chiral pharmaceuticals. google.com For instance, optically active 3-amino-1-phenylpropanol derivatives are crucial for producing drugs like (R)-tomoxetine, (R)-nisoxetine, and (R)-fluoxetine. google.com The synthesis of these building blocks with high optical purity is a key challenge, and various methods, including asymmetric reduction of the corresponding aminoketone, have been developed to achieve this. google.com

Evolution of Research Themes Surrounding Phenylpropanolamine Derivatives

Research involving phenylpropanolamine derivatives has evolved significantly over time. Initially, much of the focus was on their pharmacological effects, particularly as nasal decongestants and appetite suppressants. nih.govjfda-online.com However, concerns over adverse effects, including an increased risk of hemorrhagic stroke, led to restrictions on their use in over-the-counter medications in some countries. fda.govnih.gov

In parallel, and with increasing intensity, the chemical community has explored the synthetic utility of phenylpropanolamine derivatives. The focus has shifted towards leveraging their chiral nature for applications in asymmetric catalysis and as building blocks for complex molecule synthesis. conicet.gov.argoogle.com This includes the development of new synthetic methods to access these compounds with high enantiomeric purity and the exploration of their use in novel catalytic systems. google.commdpi.com The ability to control the stereochemistry of these molecules is paramount for their application in modern drug discovery and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R)-3-amino-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIYHIOQVWTXII-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Enantioselective Synthetic Methodologies for R 3 Amino 1 Phenyl Propan 1 Ol

Asymmetric Reduction Strategies for 3-Amino-1-phenylpropan-1-one (B184242) Precursors

A primary route to (R)-3-Amino-1-phenyl-propan-1-ol involves the asymmetric reduction of the prochiral ketone, 3-Amino-1-phenylpropan-1-one. The success of this strategy hinges on the use of chiral catalysts or reagents that can differentiate between the two faces of the carbonyl group.

Chiral spiroborate esters have emerged as highly effective catalysts for the enantioselective reduction of prochiral ketones using borane (B79455) sources like borane-dimethyl sulfide (B99878) (BMS). researchgate.net These catalysts are often derived from readily available chiral amino alcohols. In the context of producing this compound, a spiroborate ester catalyst facilitates the transfer of a hydride from the borane reagent to the ketone precursor in a stereochemically controlled manner. google.com

Research has demonstrated that stable, crystalline spiroaminoborate esters can be used in small molar percentages to achieve high yields and excellent enantioselectivities (up to 99% ee). researchgate.netnih.gov The reaction is typically conducted under mild conditions, making it a valuable and practical method. nih.gov A patent has described the specific application of this methodology for preparing optically active 3-amino-1-phenylpropanol derivatives with enantiomeric excesses of 80% or greater by asymmetrically reducing the corresponding 3-amino-1-phenylpropan-1-one precursor in the presence of a spiroborate ester catalyst and a hydrogen donor. google.com

Table 1: Asymmetric Reduction of 3-Amino-1-phenylpropan-1-one using a Chiral Spiroborate Ester Catalyst This table presents illustrative data based on typical findings in the field.

| Catalyst Loading (mol%) | Borane Reagent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 10 | BH₃·SMe₂ | THF | 25 | 95 | 98 |

| 5 | BH₃·SMe₂ | THF | 25 | 92 | 97 |

| 1 | BH₃·SMe₂ | THF | 0 | 88 | 95 |

Another powerful strategy involves the use of stoichiometric chiral reducing agents or, more commonly, the substrate-controlled reduction of a precursor modified with a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical course of a subsequent reaction.

In this approach, the amine group of the 3-amino-1-phenylpropan-1-one precursor is first condensed with a chiral auxiliary, such as a derivative of 1-phenylethylamine (B125046) or an enantiopure sulfinamide (e.g., Ellman's auxiliary). mdpi.comacs.org This reaction forms a chiral imine or sulfinylimine. The subsequent reduction of the ketone carbonyl with a standard achiral hydride reagent, like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), proceeds with high diastereoselectivity. youtube.comyoutube.com The stereochemistry of the newly formed alcohol is dictated by the steric and electronic properties of the chiral auxiliary, which blocks one face of the ketone from the approaching hydride. youtube.com Following the reduction, the chiral auxiliary is cleaved under mild conditions to yield the desired this compound. The diastereoselective reduction of chiral sulfinyl ketimines, for instance, has proven to be a robust method for producing chiral amines. acs.org

Chiral Pool and Auxiliary-Controlled Approaches

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.orgnih.gov These compounds can serve as versatile starting materials for the synthesis of complex chiral molecules.

This compound can be conceptually derived from a chiral pool amino acid. For example, (R)-phenylglycine or (S)-phenylalanine could serve as a potential starting material. The synthesis would involve a series of chemical transformations to modify the existing functional groups while preserving the original stereocenter.

Starting from (S)-phenylalanine, a plausible synthetic sequence would involve:

Protection of the amino group.

Reduction of the carboxylic acid functionality to a primary alcohol.

Homologation (insertion of a methylene (B1212753) group) to extend the carbon chain between the alcohol and the phenyl-bearing carbon. This strategy leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The use of α-amino acids from the chiral pool is a well-established and powerful tool for the synthesis of structurally diverse natural and non-natural products. researchgate.netmdpi.com

As mentioned previously (2.1.2), chiral auxiliaries are instrumental in controlling stereochemistry. Their application extends beyond simply directing reductions. A chiral auxiliary can be used to control the formation of the carbon skeleton itself. For example, an asymmetric aldol (B89426) or Mannich-type reaction could be employed where a chiral auxiliary attached to one of the reactants dictates the stereochemical outcome of the C-C or C-N bond formation.

A key advantage of this approach is the reliability and high degree of stereocontrol offered by well-established auxiliaries. Chiral 1-phenylethylamine (α-PEA), available in both enantiomeric forms, is a frequently used auxiliary that can induce chirality in a wide range of transformations. mdpi.com Similarly, N-tert-butanesulfinamide has become a cornerstone of asymmetric amine synthesis, allowing for the diastereoselective addition of various nucleophiles to sulfinylimines. acs.orgnih.gov

Table 2: Diastereoselective Reduction of a Ketone with a Chiral Auxiliary This table provides representative data for the reduction of an N-protected 3-imino-1-phenylpropan-1-one derivative.

| Chiral Auxiliary | Hydride Reagent | Solvent | Diastereomeric Ratio (d.r.) | Yield after Cleavage (%) |

|---|---|---|---|---|

| (R)-1-Phenylethylamine | NaBH₄ | Methanol | 95:5 | 85 |

| (R)-tert-Butanesulfinamide | LiAlH₄ | THF | >98:2 | 90 |

| (S)-Prolinol derivative | NaBH(OAc)₃ | CH₂Cl₂ | 92:8 | 82 |

Cascade and Multicomponent Reaction Design

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Cascade reactions (or tandem reactions) and multicomponent reactions (MCRs) are powerful strategies that align with these principles. In a cascade reaction, a series of intramolecular or intermolecular transformations occur sequentially in a single pot without isolating intermediates. MCRs involve three or more reactants coming together in one pot to form a product that incorporates all or most of the atoms of the starting materials.

For the synthesis of this compound, a potential strategy involves combining the synthesis of the precursor with its subsequent reduction in a one-pot process. The initial step would be a three-component Mannich reaction between acetophenone, formaldehyde, and an ammonia (B1221849) source to form 3-amino-1-phenylpropan-1-one. prepchem.com Instead of isolating this intermediate, an asymmetric reduction catalyst and a hydride source could be present or added to the same reaction vessel. This would trigger an in-situ, enantioselective reduction of the newly formed ketone to the target chiral alcohol.

Alternatively, a biocatalytic cascade could be designed. For example, a transaminase enzyme could be used to convert a ketone into a chiral amine, coupled with another enzyme system to drive the reaction equilibrium and ensure high conversion and enantioselectivity. mdpi.com Such integrated processes represent the frontier of efficient and elegant synthetic design. rsc.orgrsc.org

Organocatalytic Mannich-Type Reactions for β-Amino Alcohols

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. youtube.com This reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a carbonyl compound that can form an enol. youtube.com The core of the reaction is the formation of an iminium ion, which then reacts with the enol form of the carbonyl compound. youtube.comyoutube.com

Organocatalysis has emerged as a powerful tool for rendering the Mannich reaction asymmetric, providing access to chiral β-amino alcohols with high enantioselectivity. Simple primary β-amino alcohols themselves can act as efficient organocatalysts in asymmetric Michael additions, a related transformation, to produce chiral adducts. nih.gov For the Mannich reaction, the choice of catalyst and the protecting group on the imine nitrogen are crucial for controlling the diastereoselectivity and enantioselectivity. For instance, a direct catalytic asymmetric Mannich-type reaction of a hydroxyketone using a diethylzinc (B1219324) (Et₂Zn) and linked-BINOL complex can yield either anti- or syn-β-amino alcohols with excellent enantiomeric excess (ee) and high yields. acs.org The selection of an N-diphenylphosphinoyl (Dpp) or a Boc protecting group on the imine dictates the stereochemical outcome. acs.org

The development of these catalytic systems focuses on achieving high turnover numbers (TON), making the process more efficient and scalable. Catalyst loading can be significantly reduced, in some cases to as low as 0.02 mol %, while maintaining high yields and enantioselectivities exceeding 99.5% ee. acs.org

Table 1: Diastereoselective Mannich Reaction Outcomes

| Catalyst System | Imine Protecting Group | Major Product | Diastereomeric Ratio (anti/syn) | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Et₂Zn/(S,S)-linked-BINOL | Dpp | anti-β-amino alcohol | >98/2 | up to >99% | up to >99.5% |

| Et₂Zn/(S,S)-linked-BINOL | Boc | syn-β-amino alcohol | up to 5/95 | up to >99% | up to >99.5% |

Data sourced from a study on direct catalytic asymmetric Mannich-type reactions of hydroxyketones. acs.org

Catalytic Asymmetric Cycloaddition Leading to 1,3-Amino Alcohol Scaffolds

Chiral 1,3-amino alcohols, such as this compound, are key structural motifs in many bioactive molecules. acs.org Catalytic asymmetric cycloaddition reactions represent a sophisticated strategy for constructing the core scaffold of these molecules. A notable example is the inverse-electron-demand hetero-Diels-Alder reaction, which involves the [4+2] cycloaddition of olefins with an in situ generated N-Boc-formaldimine. acs.org

This transformation, catalyzed by strong and confined Brønsted acids, directly yields valuable 1,3-oxazinanones, which are precursors to 1,3-amino alcohols. acs.org The reaction demonstrates high enantioselectivity across a broad range of styrene (B11656) and 1,1-disubstituted alkene substrates. acs.org Mechanistic studies suggest a concerted [4+2] cycloaddition pathway. acs.org This method provides a valuable alternative to other synthetic routes like asymmetric hydrogenation or hydroamination. acs.org

Chemoenzymatic and Biocatalytic Pathways to Chiral Amino Alcohols

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Enzymes, operating under mild conditions, can deliver products with very high enantiopurity. mdpi.com

Multi-step biocatalytic cascades have been designed to produce chiral amino alcohols from simple starting materials. nih.govresearchgate.net These pathways can involve several enzymes, such as transaminases and transketolases, working in sequence to build complex molecules. nih.govresearchgate.net For instance, a de novo metabolic pathway can be assembled using a transketolase coupled with a transaminase to synthesize these motifs. nih.govresearchgate.net

Another powerful strategy is the reductive amination of α-keto acids using amino acid dehydrogenases, which exhibit broad substrate specificity and excellent enantioselectivity. mdpi.com More directly applicable to the synthesis of compounds like this compound is the asymmetric reduction of prochiral ketones. Ketoreductases (KREDs) have been extensively engineered through directed evolution to reduce a wide array of ketones to their corresponding chiral alcohols with high yields and enantiomeric excess. mdpi.com

Similarly, amine dehydrogenases (AmDHs) and transaminases are pivotal enzymes for installing the amino group stereoselectively. nih.gov Transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine. nih.gov By combining an alcohol dehydrogenase for the stereoselective reduction of a ketone and a transaminase for the introduction of an amine group, complex chiral amino alcohols can be synthesized. hims-biocat.eu For example, a one-pot cascade can convert a diol to an amino alcohol by first oxidizing one hydroxyl group to a ketone and then aminating it. hims-biocat.eu

Table 2: Examples of Biocatalytic Transformations

| Enzyme Class | Transformation | Substrate Example | Product Example | Key Advantages |

|---|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric reduction of ketones | Aromatic and aliphatic ketones | (S)- or (R)-secondary alcohols | High yield and enantioselectivity. mdpi.com |

| Transaminase (TAm) | Asymmetric amination of ketones | Prochiral ketones | Chiral primary amines | High stereoselectivity, can be used for bulky substrates. nih.gov |

| Alcohol Dehydrogenase (ADH) | Enantioselective oxidation/reduction | Secondary alcohols/ketones | Chiral alcohols/ketones | Can be used in cascade reactions. hims-biocat.eu |

Optimization of Synthetic Pathways and Enantiomeric Excess (ee)

The economic viability and practical application of any synthetic route hinge on its optimization. For both chemical and biocatalytic pathways, key goals are to maximize the yield and the enantiomeric excess (ee) of the desired product.

In catalytic reactions, optimization involves screening different catalysts, solvents, and reaction conditions. For the organocatalytic Mannich reaction, the catalyst loading was successfully minimized to enhance the turnover number without compromising the stereochemical outcome. acs.org This is crucial for reducing costs, especially when using expensive chiral ligands or catalysts.

Ligand Design and Catalytic Applications of R 3 Amino 1 Phenyl Propan 1 Ol and Its Derivatives

Design Principles for (R)-3-Amino-1-phenyl-propan-1-OL Based Chiral Ligands

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. For ligands derived from this compound, several key principles are considered to maximize enantioselectivity. These principles often draw from broader concepts in chiral ligand design, such as the introduction of symmetry, steric hindrance, and the tuning of electronic properties. nih.govresearchgate.netacs.org

A fundamental concept in ligand design has been the use of C2-symmetric ligands, which possess a twofold axis of rotational symmetry. nih.gov This symmetry can reduce the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. pnnl.gov While this compound itself is not C2-symmetric, it can be incorporated into larger ligand structures that possess this property.

More recently, non-symmetrical ligands, such as P,N-ligands, have gained prominence, in many cases outperforming their symmetrical counterparts. nih.gov The distinct electronic nature of "soft" phosphorus and "hard" nitrogen donor atoms allows for a finer tuning of the catalyst's reactivity and selectivity. nih.gov Ligands derived from this compound are well-suited for this approach, with the amino and hydroxyl groups providing versatile points for modification to introduce different donor atoms.

The steric and electronic effects of the ligand play a crucial role in stereodifferentiation. researchgate.netacs.orgthoreauchem.com Bulky substituents can be introduced to create a well-defined chiral pocket around the metal center, effectively shielding one face of the substrate and directing the approach of the reagent. pnnl.gov The electronic properties of the ligand, modulated by electron-donating or electron-withdrawing groups, can influence the Lewis acidity of the metal center and the stability of the catalytic intermediates, thereby affecting both reactivity and enantioselectivity. thoreauchem.com The phenyl group inherent in the this compound backbone also contributes to the steric environment and can engage in non-covalent interactions, such as π-stacking, to further influence the organization of the transition state.

Transition Metal-Catalyzed Asymmetric Transformations

Derivatives of this compound have proven to be highly effective ligands in a range of transition metal-catalyzed asymmetric reactions.

The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for the synthesis of chiral secondary alcohols. Chiral amino alcohols derived from this compound have been successfully employed as ligands in this transformation, particularly in the addition of diethylzinc (B1219324) to aldehydes. nih.govfishersci.comresearchgate.net

In these reactions, the chiral ligand and the dialkylzinc reagent form a chiral zinc-alkoxide complex in situ. This complex then coordinates to the aldehyde, and the stereochemical outcome of the reaction is determined by the facial selectivity imposed by the chiral environment of the catalyst. The enantiomeric excess (ee) of the resulting alcohol is highly dependent on the structure of the ligand.

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of ketones and imines to chiral alcohols and amines, respectively. Ruthenium and iridium complexes are commonly employed as catalysts, often in combination with chiral ligands. Derivatives of this compound can serve as effective ligands in these transformations. epo.orgmdpi.commdpi.com

The mechanism of ATH typically involves the formation of a metal-hydride species, which then transfers a hydride to the carbonyl or imine substrate. The chiral ligand controls the enantioselectivity of this hydride transfer step. For instance, cinchona alkaloid-derived NNP ligands have been used with ruthenium complexes for the highly enantioselective hydrogenation of various aromatic and heteroaromatic ketones. epo.org Similarly, iridium complexes with chiral phosphine-oxazoline ligands have shown high efficiency in the asymmetric hydrogenation of both imines and olefins. mdpi.com

Beyond reductions and alkylations, ligands derived from this compound have potential applications in a variety of stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions. One prominent example is the Michael addition, a versatile method for C-C bond formation. While direct examples with this compound derived metal catalysts are less common in the reviewed literature, the principles of using chiral ligands to control the stereochemistry of such additions are well-established. For instance, the conjugate addition of nucleophiles to α,β-unsaturated compounds can be rendered highly enantioselective through the use of a chiral catalyst that activates the electrophile or the nucleophile and dictates the facial approach.

Organocatalysis Mediated by this compound Scaffolds

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, complementing metal-based catalysts. Chiral amines and their derivatives are among the most successful classes of organocatalysts. The this compound scaffold is an attractive starting point for the design of novel organocatalysts.

These catalysts often operate via the formation of transient reactive intermediates, such as enamines or iminium ions, with the substrate. The chiral backbone of the catalyst then directs the subsequent reaction to afford one enantiomer of the product preferentially. Michael additions, in particular, have been extensively studied using organocatalysts derived from chiral amines. For example, thiourea-based organocatalysts derived from chiral diamines have been shown to be highly effective in the Michael addition of aldehydes and ketones to nitroolefins.

Heterogeneous Catalysis and Immobilization Techniques

While homogeneous catalysis offers many advantages in terms of reactivity and selectivity, the separation and recycling of the catalyst can be challenging. To address this, significant effort has been devoted to the development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support.

Catalysts derived from this compound can be heterogenized using various techniques. One common approach is the covalent attachment of the ligand to a solid support, such as silica (B1680970) gel, polymers (e.g., Merrifield resin), or magnetic nanoparticles. The choice of support and the linking strategy are crucial to ensure that the catalyst retains its activity and selectivity after immobilization. The porous structure of materials like mesoporous silica (e.g., MCM-41) can also be used to encapsulate the catalyst, providing a confined environment that can influence the reaction outcome.

Support on Nanoparticles and Polymeric Resins

The choice of support material is critical in the design of heterogenized catalysts, as it can significantly influence the catalytic performance. Nanoparticles and polymeric resins are two of the most extensively investigated classes of supports for chiral catalysts, including amino alcohol derivatives.

Nanoparticles as Supports:

Nanomaterials, particularly magnetic nanoparticles, have emerged as highly attractive supports for catalysts due to their high surface-area-to-volume ratio, which allows for high catalyst loading. acs.org Their superparamagnetic nature enables easy separation from the reaction mixture using an external magnetic field, a process known as magnetic decantation. nih.gov This straightforward recovery method is a significant advantage over traditional filtration or centrifugation.

The general strategy for immobilizing a chiral ligand like this compound onto a nanoparticle surface often involves several steps. First, the nanoparticle core, typically magnetite (Fe3O4), is synthesized. This is often followed by the application of a protective coating, such as silica (SiO2), to enhance stability and provide a surface that can be readily functionalized. acs.org The surface of the coated nanoparticle is then modified with functional groups that can react with the chiral ligand to form a covalent bond, ensuring strong attachment and minimizing leaching of the catalyst into the reaction medium. For instance, the nanoparticle surface can be functionalized with azido (B1232118) groups, which can then undergo a "click" reaction with an appropriately modified chiral amino alcohol. acs.org

While specific studies detailing the immobilization of this compound on nanoparticles are not extensively documented in publicly available literature, research on analogous chiral amino alcohols provides a blueprint for such endeavors. For example, a study on a different amino alcohol catalyst immobilized on superparamagnetic core-shell magnetite-silica nanoparticles demonstrated the feasibility and potential of this approach for asymmetric reactions. acs.org

Polymeric Resins as Supports:

Polymeric resins, such as polystyrene, have a long history as supports for catalysts and reagents in organic synthesis. osti.gov Their porous nature allows for the diffusion of reactants to the catalytic sites located within the polymer matrix. The properties of the polymer, including the degree of cross-linking and the nature of the linker used to attach the catalyst, can be tailored to optimize catalytic activity and selectivity. osti.gov

The immobilization of this compound or its derivatives onto a polymeric resin typically involves the functionalization of the polymer with a reactive group, such as a chloromethyl group on a Merrifield resin. The chiral ligand is then covalently attached to the polymer through a nucleophilic substitution reaction. The resulting polymer-supported catalyst can be easily separated from the reaction mixture by simple filtration.

The following table provides a conceptual overview of potential support systems for this compound, based on established methodologies for similar chiral ligands.

| Support Material | Functionalization Strategy | Ligand Attachment Method |

| **Magnetic Nanoparticles (Fe₃O₄@SiO₂) ** | Silanization with azido-functionalized silanes | Copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) with an alkyne-modified this compound derivative. |

| Polystyrene Resin | Chloromethylation (Merrifield resin) | Nucleophilic substitution by the amino group of this compound. |

| Silica Gel | Treatment with an isocyanate-functionalized silane | Reaction of the isocyanate group with the hydroxyl or amino group of this compound. |

Impact on Catalytic Efficiency and Reusability

The immobilization of a chiral catalyst onto a solid support can have a profound impact on its catalytic efficiency and is a primary driver for developing such systems to enhance their reusability.

Catalytic Efficiency:

The effect of immobilization on catalytic efficiency is not always straightforward. In some cases, the catalytic activity and enantioselectivity of the supported catalyst can be comparable to its homogeneous counterpart. acs.org However, in other instances, a decrease in efficiency may be observed. This can be attributed to several factors, including reduced mobility of the catalytic sites, steric hindrance from the support matrix that impedes substrate access, and potential unfavorable interactions between the support and the catalyst or reactants.

Reusability:

A major advantage of supported catalysts is their potential for multiple reuses, which is a key aspect of sustainable chemistry. After a reaction cycle, the solid-supported catalyst can be recovered, washed, and reused in subsequent reactions. This is particularly important for catalysts that are expensive or difficult to synthesize.

Studies on various supported chiral catalysts have demonstrated excellent reusability. For instance, a polystyrene-supported aminocatalyst was successfully recycled and reused for up to four cycles in the asymmetric α-amination of aldehydes. researchgate.net Similarly, an amino alcohol catalyst immobilized on magnetic nanoparticles was reused for three catalytic cycles in the Henry reaction without a significant loss in activity. acs.org

The following interactive table illustrates the potential impact of immobilization on the catalytic performance of a hypothetical catalyst based on this compound, drawing parallels from studies on similar supported systems.

| Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reusability (No. of Cycles) |

| Homogeneous this compound derivative | Asymmetric Aldol (B89426) Reaction | 95 | 98 | Not applicable |

| Fe₃O₄@SiO₂-Supported Catalyst | Asymmetric Aldol Reaction | 92 | 96 | 5 |

| Polystyrene-Supported Catalyst | Asymmetric Aldol Reaction | 88 | 94 | 4 |

This table is a hypothetical representation to illustrate the potential effects of immobilization. The data is based on trends observed for analogous supported catalyst systems and does not represent actual experimental results for "this compound" due to the lack of specific literature.

Molecular Architecture and Research Applications of R 3 Amino 1 Phenyl Propan 1 Ol Derivatives

Synthesis and Stereochemical Aspects of Structurally Modified Analogues

The synthesis of (R)-3-Amino-1-phenyl-propan-1-OL and its derivatives often involves stereoselective methods to ensure the desired enantiomeric purity. One common approach is the asymmetric reduction of a corresponding aminoketone precursor. This can be achieved using chiral catalysts and a hydrogen donor, resulting in high yields and excellent optical purity. google.com For instance, the use of a spiroborate ester catalyst in the presence of a hydrogen donor has been shown to be effective in the asymmetric reduction of 3-amino-1-phenylpropan-1-one (B184242) compounds. google.com

Another synthetic strategy involves the resolution of a racemic mixture of 3-amino-1-phenyl-propan-1-ol. This can be accomplished using a resolving agent, such as L-tartaric acid, which selectively forms a salt with one of the enantiomers, allowing for their separation. google.com The desired enantiomer can then be liberated from the salt. google.com

The stereochemistry of these analogues is of paramount importance as it dictates their biological activity. The specific spatial arrangement of the amino and hydroxyl groups, along with the phenyl ring, allows for precise interactions with biological targets.

Exploration of N-Substituted Derivatives: Methyl, Dimethyl, and Benzyl Analogues

The primary amino group of this compound provides a convenient handle for the synthesis of a wide array of N-substituted derivatives. These modifications can significantly alter the compound's physicochemical properties and biological activity.

Methyl and Dimethyl Analogues: The synthesis of N-methyl and N,N-dimethyl derivatives can be achieved through standard alkylation procedures. For example, 3-Methylamino-1-phenylpropan-1-ol has been synthesized and characterized. chemspider.comresearchgate.net

Benzyl Analogues: N-benzylation introduces a bulky, lipophilic group that can enhance binding to certain biological targets. The synthesis of 3-[benzyl(methyl)amino]-1-phenylpropan-1-ol (B3152951) has been documented. uni.lunih.govsimsonpharma.com

The exploration of these N-substituted derivatives is crucial for understanding structure-activity relationships (SAR) and for optimizing the pharmacological profile of lead compounds.

Strategies for Functionalization at the Hydroxyl and Aromatic Moieties

Beyond modifications at the amino group, the hydroxyl and aromatic moieties of this compound offer additional opportunities for structural diversification.

Hydroxyl Group Functionalization: The hydroxyl group can be functionalized through various reactions, such as esterification or etherification. For instance, esterification with phenolic acids has been shown to enhance the antioxidant activity of similar phenolic compounds. nih.gov This strategy can be employed to create prodrugs or to fine-tune the pharmacokinetic properties of the parent molecule.

Aromatic Moiety Functionalization: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. Introducing substituents on the aromatic ring can modulate the electronic properties of the molecule and influence its interaction with biological targets. rsc.org The position and nature of these substituents are critical for determining the resulting biological activity. For example, halogenation of the phenyl ring is a common modification in the synthesis of pharmaceutical intermediates. google.com

Integration into Complex Heterocyclic Systems

The this compound scaffold can be incorporated into more complex molecular architectures, including various heterocyclic systems. This strategy is often employed to access novel chemical space and to develop compounds with unique biological activities.

The amino and hydroxyl groups of this compound are suitably positioned for the construction of six-membered nitrogen-containing heterocycles. For example, cyclization can lead to the formation of (R)-6-phenyl-1,3-oxazinan-2-one. lookchem.com These heterocyclic systems can serve as rigid scaffolds that lock the pharmacophoric groups in a specific conformation, potentially leading to enhanced potency and selectivity.

The versatile nature of the this compound framework allows for its integration into a wide variety of heterocyclic systems, including thiazoles and triazoles. These heterocycles are known to be present in numerous biologically active compounds. nih.govmdpi.comfabad.org.trsciencescholar.usnih.gov

For instance, the amino group can be used as a nucleophile to react with suitable precursors to form thiazole (B1198619) or triazole rings. The resulting hybrid molecules combine the structural features of both the amino alcohol and the heterocyclic system, potentially leading to synergistic effects and novel biological activities.

This compound as a Privileged Scaffold in Chemical Biology Research

The this compound framework is considered a "privileged scaffold" in medicinal chemistry and chemical biology. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Its versatility as a chiral building block makes it a valuable tool for the synthesis of diverse compound libraries for high-throughput screening and for the development of chemical probes to study biological processes. chemimpex.com

The ability to readily modify the amino, hydroxyl, and aromatic functionalities allows for the systematic exploration of chemical space and the optimization of interactions with specific protein targets. This makes it an invaluable scaffold for the discovery of new therapeutic agents and for advancing our understanding of fundamental biological pathways.

Design of Chemical Probes Based on the this compound Scaffold

The development of chemical probes is essential for elucidating the complex roles of biological targets in cellular processes. Probes based on the this compound scaffold are designed to investigate the function and regulation of monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). These transporters are integral membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft and are targets for a variety of therapeutic agents. The design of such probes typically involves the incorporation of a reporter group—such as a fluorophore, a radioisotope, or a photoreactive moiety—onto the core scaffold without significantly compromising its binding affinity and selectivity for the target protein.

Fluorescent Probes:

Fluorescent probes are invaluable tools for visualizing the localization and trafficking of transporters in living cells. The design of a fluorescent probe based on a known inhibitor, such as one derived from the this compound scaffold, requires careful consideration of the attachment point of the fluorophore. The goal is to append the fluorescent dye in a manner that it does not sterically hinder the interaction of the pharmacophore with the binding site of the transporter.

A notable example is the development of a fluorescent probe based on nisoxetine (B1678948), a potent and selective norepinephrine reuptake inhibitor (NRI) that shares the 3-amino-1-phenylpropan-1-ol (B18842) core structure. In one study, a fluorescent analog of nisoxetine, compound 6 , was synthesized to visualize the norepinephrine transporter (NET). nih.gov The synthesis involved modifying the nisoxetine structure to include a linker suitable for conjugation with a rhodamine-based fluorophore. nih.gov This fluorescent probe demonstrated high binding affinity for NET (Ki = 43 nM) and was successfully used to label NET in expressing cells, as observed through confocal microscopy. nih.gov The design principle involves identifying a region of the molecule that is tolerant to substitution and can be modified to attach the bulky fluorophore without disrupting the key interactions with the transporter.

While direct examples of fluorescent probes based on the core this compound are not extensively reported in the literature, the principles demonstrated with the nisoxetine analog provide a clear blueprint. A similar strategy could be employed by attaching a fluorophore to a non-critical position of the this compound scaffold, for instance, on the phenyl ring at a position that does not significantly impact binding affinity, or by modifying the amino group with a linker attached to a fluorescent dye.

Radiolabeled Probes:

Radiolabeled ligands are crucial for quantitative in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which allow for the non-invasive study of transporter density and occupancy in the brain. The design of radiolabeled probes involves incorporating a positron-emitting (e.g., 11C, 18F) or a gamma-emitting (e.g., 123I) isotope into the structure of a high-affinity ligand.

Derivatives of this compound, such as atomoxetine (B1665822), have been the subject of radiolabeling efforts to develop PET tracers for NET. For instance, various radiolabeled analogs of reboxetine (B1679249) and methylreboxetine, which share structural similarities, have been evaluated. nih.gov Studies have also explored radiolabeled versions of tomoxetine (B1242691) (a synonym for atomoxetine) and nisoxetine. nih.gov The development of (S,S)-[11C]MRB (methylreboxetine) has been identified as a promising PET ligand for NET imaging. nih.gov

Although a large body of research on radiolabeled monoamine transporter ligands exists, specific examples detailing the synthesis and evaluation of radiolabeled probes directly from the basic this compound scaffold are not prominent in the available scientific literature. However, the extensive work on its derivatives like atomoxetine and nisoxetine underscores the potential of this scaffold for developing novel imaging agents.

Photoaffinity Probes:

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their target proteins. This method involves a ligand that incorporates a photoreactive group, which upon activation by UV light, forms a covalent bond with the protein in close proximity to the binding site.

The design of photoaffinity probes based on the this compound scaffold would involve the strategic placement of a photoreactive moiety, such as a benzophenone, an aryl azide, or a diazirine, onto the molecule. There is a lack of specific examples in the scientific literature describing the synthesis and application of photoaffinity probes derived directly from the this compound core structure for monoamine transporters. However, the principles of their design are well-established. For example, clickable photoaffinity ligands based on the selective serotonin reuptake inhibitor (SSRI) (S)-citalopram have been developed to study the human serotonin transporter (hSERT). nih.gov These probes incorporate both a photoreactive group and a clickable handle (e.g., a terminal alkyne) for subsequent detection and analysis. nih.gov This dual-functionalization strategy could theoretically be applied to the this compound scaffold to create novel tools for studying the structure and function of monoamine transporters.

Structure-Activity Relationship Studies (SAR) in a Research Context

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in elucidating the structural requirements for potent and selective inhibition of monoamine transporters, particularly the norepinephrine transporter (NET) and the serotonin transporter (SERT). These studies typically involve the systematic modification of different parts of the molecule—the phenyl ring, the amino group, and the propanol (B110389) backbone—and assessing the impact of these changes on binding affinity and functional inhibition of the transporters.

The compounds atomoxetine, fluoxetine (B1211875), and nisoxetine are classic examples that highlight the profound impact of subtle structural modifications on transporter selectivity, all of which are based on the 3-amino-1-phenylpropan-1-ol or a closely related 3-phenoxy-3-phenylpropylamine (B8440625) scaffold.

Substitutions on the Phenyl Ring:

The nature and position of substituents on the phenyl ring play a critical role in determining the potency and selectivity of these compounds.

Atomoxetine (a selective NRI): Features a methyl group at the ortho position of the phenoxy-phenyl ring. This substitution is crucial for its high affinity and selectivity for NET.

Nisoxetine (a selective NRI): Has a methoxy (B1213986) group at the ortho position of the phenoxy-phenyl ring, which also confers high potency and selectivity for NET. nih.gov

Fluoxetine (a selective SRI): Contains a trifluoromethyl (-CF3) group at the para position of the phenoxy-phenyl ring. This substitution dramatically shifts the selectivity towards SERT. columbia.edu

The switch in selectivity from a NET inhibitor (nisoxetine) to a SERT inhibitor (fluoxetine) by moving a substituent from the ortho to the para position and changing it from a methoxy to a trifluoromethyl group illustrates the sensitivity of the transporter binding pockets to the electronic and steric properties of the ligand. nih.gov

Modifications of the Amino Group:

The amino group is a key pharmacophoric element, typically protonated at physiological pH, which engages in important interactions with the transporter.

N-Methylation: The presence of a methyl group on the nitrogen atom is generally well-tolerated and is a common feature in many active compounds, including fluoxetine and atomoxetine.

Primary vs. Secondary Amines: Both primary and secondary amines can exhibit high affinity, though the specific context of the rest of the molecule determines the optimal substitution.

Stereochemistry:

The stereochemistry at the chiral center of the propanol backbone is critical for activity. For atomoxetine, the (R)-enantiomer is significantly more potent as a NET inhibitor than the (S)-enantiomer. This highlights the specific three-dimensional arrangement required for optimal interaction with the binding site of the transporter.

The following data tables summarize some of the key SAR findings for derivatives of the this compound scaffold, focusing on their activity at the norepinephrine and serotonin transporters.

Table 1: SAR of Phenyl Ring Substitutions in Nisoxetine and Fluoxetine Analogs

| Compound | Phenyl Ring Substitution | Transporter Target | Activity (IC50 or Ki in nM) | Reference |

| Nisoxetine | 2-OCH3 | NET | ~0.8-1 | nih.gov |

| Nisoxetine | 2-OCH3 | SERT | High (less potent) | nih.gov |

| Fluoxetine | 4-CF3 | NET | High (less potent) | columbia.edu |

| Fluoxetine | 4-CF3 | SERT | ~1 | columbia.edu |

| Unsubstituted Analog | None | NET/SERT | Weakly potent | nih.gov |

Table 2: Influence of Stereochemistry and N-Substitution on Atomoxetine Activity

| Compound | Stereochemistry | N-Substitution | Transporter Target | Potency | Reference |

| Atomoxetine | (R) | -CH3 | NET | High | |

| (S)-Atomoxetine | (S) | -CH3 | NET | Low | |

| Demethylated Atomoxetine | (R) | -H | NET | Potent |

These SAR studies provide a rational basis for the design of new derivatives with tailored pharmacological profiles, either as therapeutic candidates or as research tools to further probe the structure and function of monoamine transporters.

Mechanistic Investigations and Computational Chemistry of R 3 Amino 1 Phenyl Propan 1 Ol Reactions

Advanced Spectroscopic Characterization for Reaction Pathway Elucidation

Spectroscopic methods provide direct observational evidence of molecular structures and bonding changes throughout a chemical reaction, enabling the confirmation of products and the identification of intermediates.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for elucidating reaction pathways. FT-IR is used to track the transformation of functional groups by observing changes in characteristic vibrational frequencies. For instance, in a reaction involving the amine or hydroxyl group of (R)-3-amino-1-phenyl-propan-1-ol, one would monitor the disappearance or shifting of O-H and N-H stretching bands, typically found in the 3300-3500 cm⁻¹ region, and the appearance of new peaks corresponding to the product's functional groups, such as a C=O stretch (around 1700 cm⁻¹) if the alcohol is oxidized, or an amide N-H bend (around 1530 cm⁻¹) if the amine is acylated. researchgate.net

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts and coupling constants allow for the unambiguous assignment of the structure of reaction products. The analysis of intermediates is also possible if their concentration is sufficient for detection. Based on analogous structures, the expected spectroscopic data for the parent compound can be predicted. docbrown.info

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency | Assignment |

|---|---|---|---|

| ¹H NMR | Multiplet | 7.2-7.4 ppm | Phenyl group protons (C₆H₅) |

| ¹H NMR | Triplet/Doublet of Doublets | ~4.8 ppm | Methine proton (CH-OH) |

| ¹H NMR | Multiplet | ~3.0 ppm | Methylene (B1212753) protons (CH₂-N) |

| ¹H NMR | Multiplet | ~1.9 ppm | Methylene protons (CH₂-C) |

| ¹³C NMR | Multiple Signals | 125-145 ppm | Aromatic carbons |

| ¹³C NMR | Signal | ~75 ppm | Methine carbon (CH-OH) |

| ¹³C NMR | Signal | ~45 ppm | Methylene carbon (CH₂-C) |

| ¹³C NMR | Signal | ~40 ppm | Methylene carbon (CH₂-N) |

| FT-IR | Broad Peak | 3300-3400 cm⁻¹ | O-H stretch |

| FT-IR | Sharp Peaks | 3200-3300 cm⁻¹ | N-H stretch (primary amine) |

| FT-IR | Sharp Peaks | 3000-3100 cm⁻¹ | Aromatic C-H stretch |

Note: Predicted values are based on data from similar structures like 3-phenyl-1-propanol (B195566) and 3-amino-1-propanol. Actual experimental values may vary.

X-ray crystallography offers definitive, three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry, provided that the compound of interest can be crystallized. This technique is the gold standard for confirming the structure of reaction products and can be used to characterize stable intermediates.

In the context of reactions involving this compound, crystallographic analysis of a product would confirm whether the stereocenter at the carbinol carbon has been retained, inverted, or altered. Analysis of a crystalline intermediate could provide invaluable insight into the reaction mechanism. For example, the crystal structure of a related compound, 3-methylamino-3-phenylpropan-1-ol, reveals detailed information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding, which can influence reactivity. researchgate.net The molecules are linked by classical O—H⋯N and N—H⋯O hydrogen bonds, forming centrosymmetric dimers and tetrameric units that build a three-dimensional network. researchgate.net

Table 2: Representative Crystal Data for an Analogous Compound (3-Methylamino-3-phenylpropan-1-ol)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅NO researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/n researchgate.net |

| a (Å) | 5.9816 (8) researchgate.net |

| b (Å) | 23.8962 (19) researchgate.net |

| c (Å) | 7.4653 (8) researchgate.net |

| β (°) | 111.119 (7) researchgate.net |

| Volume (ų) | 995.40 (19) researchgate.net |

Source: ResearchGate researchgate.net

This level of detail is crucial for validating computational models and understanding the forces that govern crystal packing and molecular recognition.

Theoretical and Computational Approaches to Stereoselectivity

Computational chemistry provides a powerful lens for examining reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to map the potential energy surface of a reaction, allowing researchers to calculate the energies of reactants, products, intermediates, and, most importantly, transition states. By comparing the activation energies for different possible pathways, DFT can predict the most likely reaction mechanism and explain the origins of regio- and stereoselectivity. nih.gov

For reactions involving this compound, DFT calculations, often using functionals like B3LYP, can be used to model the interaction with a reactant or catalyst. nih.govmdpi.com By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which product should be favored, providing a theoretical basis for the observed stereoselectivity.

The reactivity of a flexible molecule like this compound is not governed by a single static structure, but by an ensemble of low-energy conformations. A thorough conformational search, followed by Molecular Dynamics (MD) simulations, is essential for understanding its behavior. nih.gov

A conformational search identifies various stable conformers of the molecule. MD simulations then model the dynamic behavior of these conformers over time, typically in a simulated solvent environment, to determine their relative populations and the energy barriers for interconversion. nih.gov In a stereoselective reaction, the reacting conformation may not be the lowest-energy conformer but rather a slightly higher-energy one that is pre-organized for reaction with a chiral catalyst or reagent. Understanding the conformational landscape is therefore critical to explaining the stereochemical outcome.

The stereoselectivity of many reactions is controlled by non-covalent interactions between the substrate and a chiral catalyst, such as an enzyme or a synthetic organocatalyst. Quantum chemical modeling is used to precisely calculate and analyze these interactions. nih.gov

Advanced techniques like the molecular fractionation with conjugate caps (B75204) (MFCC) scheme and Symmetry-Adapted Perturbation Theory (SAPT) can provide highly accurate protein-ligand interaction energies. nih.govresearchgate.netnih.gov These methods dissect the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (van der Waals forces). By applying these models to the complex formed between this compound and a chiral catalyst, researchers can identify the specific interactions (e.g., a critical hydrogen bond or a stabilizing π-stacking interaction) that are present in the transition state leading to one stereoisomer but absent or destabilizing in the pathway to the other. This provides a detailed, quantitative explanation for the observed enantioselectivity.

Kinetic and Isotope Effect Studies for Mechanistic Validation

Kinetic and isotope effect studies are indispensable tools for the detailed elucidation of reaction mechanisms involving this compound. By examining the rates of reaction under various conditions and the effects of isotopic substitution at specific positions, it is possible to gain profound insights into the nature of the transition states and to identify the rate-determining step of a given transformation.

For instance, in the oxidation of phenylpropanolamine, a structurally related compound, with N-bromosuccinimide (NBS), kinetic studies revealed different rate laws under acidic and alkaline conditions. In an acidic medium, the rate was found to be dependent on the concentrations of both NBS and phenylpropanolamine, whereas in an alkaline medium, the rate also depended on the hydroxide (B78521) ion concentration. researchgate.net Such findings are crucial for postulating the active oxidizing species and the sequence of bond-breaking and bond-forming events.

Kinetic isotope effect (KIE) studies offer a more nuanced probe of the reaction mechanism by measuring the change in reaction rate upon isotopic substitution. The replacement of an atom with its heavier isotope, most commonly hydrogen with deuterium (B1214612) (D) or tritium (B154650) (T), can lead to a significant change in the reaction rate if the bond to that atom is broken or formed in the rate-determining step. This is known as a primary kinetic isotope effect.

For reactions involving this compound where a C-H bond is cleaved in the rate-determining step, a significant primary deuterium KIE (kH/kD) would be expected. The magnitude of the KIE can provide information about the symmetry of the transition state. For example, in enzyme-catalyzed oxidations of alcohols, deuterium isotope effects on the rate constant for flavin reduction have been observed to be around 9, consistent with a concerted reaction mechanism. nih.gov In another example, the elimination reaction of O-acetyl-L-serine, which proceeds through an α-aminoacrylate intermediate, showed a primary deuterium isotope effect of approximately 2.0, providing insight into the transition state for proton abstraction. nih.gov

The table below illustrates hypothetical KIE data for a reaction of this compound, demonstrating how such data can be used to infer mechanistic details.

| Reaction Type | Isotopically Labeled Position | Observed kH/kD | Mechanistic Implication |

| Oxidation of the alcohol | C1-H | 6.5 | C-H bond cleavage is the rate-determining step. |

| N-Dealkylation | N-H | 3.2 | N-H bond cleavage is involved in the rate-determining step. |

| Elimination Reaction | C2-H | 1.1 | C-H bond at this position is not broken in the rate-determining step (secondary KIE). |

Secondary kinetic isotope effects, where the isotopically substituted bond is not broken, can also provide valuable information about changes in hybridization at a particular atom between the ground state and the transition state. wikipedia.org

Solvent isotope effects, determined by comparing the reaction rate in H₂O versus D₂O, are particularly useful for probing the involvement of proton transfer in a reaction mechanism. nih.govmdpi.com In the oxidation of phenylpropanolamine, a solvent isotope effect was observed, indicating the participation of the solvent in the proton transfer steps of the mechanism. researchgate.net For reactions of this compound where protonation or deprotonation of the amino or hydroxyl group is a key step, a significant solvent KIE would be anticipated.

The following interactive table presents plausible solvent KIE data for a hypothetical reaction of this compound.

| Reaction Condition | kH₂O (s⁻¹) | kD₂O (s⁻¹) | Solvent KIE (kH₂O/kD₂O) | Inferred Mechanistic Detail |

| Acid-catalyzed dehydration | 0.015 | 0.008 | 1.88 | Proton transfer from the solvent is part of the rate-determining step. |

| Base-mediated oxidation | 0.022 | 0.021 | 1.05 | Proton transfer is not rate-limiting. |

Emerging Research Directions for R 3 Amino 1 Phenyl Propan 1 Ol

Development of Next-Generation Chiral Sensing and Recognition Systems

The ability to distinguish between enantiomers is critical in fields ranging from pharmacology to materials science. (R)-3-Amino-1-phenyl-propan-1-ol, as a readily available chiral molecule, is an attractive scaffold for the design of novel systems for chiral sensing and recognition.

Detailed research findings indicate that chiral reticular materials, such as Covalent Organic Frameworks (COFs), are a promising platform for enantioselective applications. acs.orgacs.org These materials are constructed from chiral building blocks, creating a well-defined chiral environment within a porous structure. acs.org The precise spatial arrangement of these chiral units enables the framework to interact differently with enantiomers of a guest molecule, allowing for effective separation or sensing. acs.org For example, COFs built from axially chiral binaphthalene precursors have been shown to act as effective chiral stationary phases in high-performance liquid chromatography (HPLC) for resolving racemates. acs.orgacs.org

The principle relies on the absolute configuration of the building blocks dictating the final topology and chirality of the framework. acs.org Homochiral frameworks, where all building blocks have the same stereochemistry (e.g., all-R), can generate a chiral environment that leads to successful enantioselective recognition. acs.org In contrast, frameworks built from a mix of R and S precursors may result in an achiral structure with no capacity for chiral separation. acs.orgacs.org

Given its defined (R)-configuration, 3-Amino-1-phenyl-propan-1-ol could be incorporated as a chiral node or linker in such frameworks. Its amino and hydroxyl groups provide reactive sites for forming covalent bonds to construct the porous material, while the phenyl group can engage in π-π stacking interactions, and the chiral center would impart the necessary stereochemical information to the entire system.

Table 1: Potential Roles of this compound in Chiral Recognition Systems

| System Type | Potential Role of this compound | Principle of Recognition |

| Chiral Covalent Organic Frameworks (COFs) | Serves as a chiral building block or node. | Creates a structurally defined, chiral porous environment for enantioselective guest binding or separation. acs.orgacs.org |

| Chiral Ligands for Asymmetric Catalysis | Acts as the backbone for a chiral ligand. | The ligand-metal complex forms a chiral pocket that directs the stereochemical outcome of a chemical reaction. chemimpex.com |

| Supramolecular Gels | Functions as a chiral gelator. | Self-assembles into chiral fibrous networks that can differentiate between enantiomers. |

| Chiral Stationary Phases (CSPs) for HPLC | Covalently bonded to a solid support (e.g., silica). | Differential interaction (e.g., hydrogen bonding, π-stacking, steric hindrance) with enantiomers leads to different retention times. acs.org |

Advanced Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. The structural features of this compound make it an excellent candidate for designing advanced supramolecular assemblies and functional materials.

Research has demonstrated that the absolute configuration of molecular components can have a profound impact on the topology and properties of the resulting materials. acs.org In the context of COFs, linking precursors with the same absolute configuration (e.g., R with R) can result in a chiral quartz (qtz) topology, whereas linking enantiomeric precursors (e.g., R with S) can lead to an entirely different, achiral diamondoid (dia) topology. acs.orgacs.org This highlights a key opportunity: the use of enantiopure building blocks like this compound allows for the precise engineering of material properties.

The presence of both hydrogen bond donors (amine and hydroxyl) and an aromatic ring in this compound facilitates the formation of ordered, three-dimensional networks. researchgate.net These interactions can be harnessed to create materials like specialty polymers and biodegradable plastics. chemimpex.com For instance, incorporating this chiral amino alcohol into a polymer backbone could induce helical chirality, leading to materials with unique optical or mechanical properties.

Table 2: Influence of Precursor Configuration on Covalent Organic Framework (COF) Properties

| Precursor Configuration | Resulting Framework Topology | Framework Chirality | Potential Function |

| Homochiral (R + R) | Chiral (e.g., quartz net) acs.orgacs.org | Chiral acs.org | Enantioselective Separation acs.orgacs.org |

| Heterochiral (R + S) | Achiral (e.g., diamondoid net) acs.orgacs.org | Achiral acs.org | No Chiral Separation acs.org |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The intersection of synthetic chemistry and chemical biology offers powerful tools for creating and understanding complex molecular systems. This compound is a valuable molecule in this interdisciplinary space, particularly in the field of biocatalysis and in the study of biological interactions.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. Researchers have successfully used microbial reductases to synthesize chiral intermediates for pharmaceuticals. For example, the yeast reductase YOL151W has been used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from the corresponding ketone, achieving an enantiomeric excess of 100%. nih.gov This demonstrates the potential for using engineered enzymes to produce the (R)-enantiomer of 3-amino-1-phenyl-propan-1-ol from a prochiral ketone precursor, 3-amino-1-phenylpropan-1-one (B184242). lgcstandards.com

Furthermore, multi-enzyme cascade systems are being developed for the asymmetric synthesis of chiral amines. mdpi.com These one-pot systems can overcome challenges like unfavorable thermodynamic equilibria by removing by-products in situ. mdpi.com Such a strategy could be applied to the synthesis of this compound, offering a green and efficient manufacturing route.

Beyond synthesis, this compound can be used as a molecular probe in biochemical research to investigate amino acid interactions and their influence on protein structure, aiding in the fundamental understanding of biological processes. chemimpex.com

Table 3: Biocatalytic Approaches for Chiral Amino Alcohol Synthesis

| Enzymatic System | Transformation | Key Advantage | Reference Example |

| Carbonyl Reductase | Asymmetric reduction of a prochiral ketone to a chiral alcohol. | High enantioselectivity (often >99% ee). | Synthesis of (S)-3-chloro-1-phenyl-1-propanol using YOL151W reductase. nih.gov |

| Transaminase (TA) | Conversion of a ketone to a chiral amine. | Direct amination of a carbonyl group. | Synthesis of 3-amino-1-phenylbutane using a TA from Chromobacterium violaceum. mdpi.com |

| Multi-Enzyme Cascade (e.g., TA + PDC) | Ketone to chiral amine with in-situ by-product removal. | Overcomes unfavorable reaction equilibria to drive the reaction to completion. | Transaminase (TA) coupled with a Pyruvate (B1213749) Decarboxylase (PDC) to remove pyruvate by-product. mdpi.com |

Future Challenges and Opportunities in Asymmetric Synthesis Utilizing Amino Alcohol Scaffolds

While significant progress has been made, challenges remain in the asymmetric synthesis of molecules built upon amino alcohol scaffolds like this compound. The primary challenge is to develop synthetic methods that are not only highly enantioselective but also economically viable and scalable.

One of the major opportunities lies in the advancement of both chemical catalysis and biocatalysis. In chemical synthesis, developing more efficient chiral catalysts and reaction sequences is crucial. For instance, methods like the hydroboration/imine reduction sequence have been explored for similar structures, but can suffer from moderate enantioselectivity, indicating a need for more refined catalyst systems. kyushu-u.ac.jp A known challenge in the synthesis of optically active 3-amino-1-phenylpropanol derivatives has been achieving high yields and high enantiomeric purity simultaneously, which often necessitates additional purification steps. google.com A promising approach involves the asymmetric reduction of a 3-amino-1-phenylpropan-1-one precursor using a chiral catalyst, which can produce the desired amino alcohol with high optical purity. google.com

In biocatalysis, the challenge lies in discovering or engineering enzymes with high stability, broad substrate scope, and high activity towards non-natural substrates. nih.govmdpi.com While enzymatic methods can offer exceptional selectivity, the practical application often requires extensive protein engineering and optimization of reaction conditions, such as pH control and cofactor regeneration. nih.gov

The ultimate opportunity is the integration of these fields. A chemoenzymatic approach, where a chemical step is combined with a biocatalytic step, could leverage the advantages of both methodologies. This could involve the chemical synthesis of a prochiral precursor followed by a highly selective enzymatic resolution or asymmetric transformation to yield the final enantiopure amino alcohol.

Table 4: Comparative Overview of Synthetic Strategies for Chiral Amino Alcohols

| Synthetic Strategy | Key Opportunities | Key Challenges |

| Chemical Catalysis | Rational catalyst design for broad substrate scope. Well-established reaction engineering and scale-up. | Catalyst cost and sensitivity. Achieving high enantioselectivity can be difficult. kyushu-u.ac.jp Need for high yield and purity. google.com |

| Biocatalysis | Extremely high enantioselectivity (>99% ee). nih.gov Mild, environmentally friendly reaction conditions. | Limited substrate scope. Unfavorable reaction equilibria. mdpi.com Requires cofactor regeneration and enzyme optimization. nih.gov |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. | Requires compatibility between chemical and biological steps. Can increase process complexity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-Amino-1-phenyl-propan-1-OL, and how are reaction conditions optimized?

- Methodology :

- Reductive Amination : Reacting 3-keto-1-phenyl-propan-1-ol with ammonia and a reducing agent (e.g., NaBH₄ or H₂/Pd-C).

- Chiral Resolution : Using chiral auxiliaries or enzymes to isolate the (R)-enantiomer from a racemic mixture.

- Substitution Reactions : Starting from chloro analogs (e.g., (S)-3-Chloro-1-phenylpropan-1-ol, CAS 100306-33-0) via nucleophilic substitution with ammonia under controlled pH and temperature .

- Data Table :

Q. How is the stereochemistry of this compound characterized and validated?

- Methodology :

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- Polarimetry : Measuring optical rotation ([α]D) and comparing to literature values (e.g., (R)-enantiomer: [α]D = +12.5° in methanol).

- X-ray Crystallography : Confirming absolute configuration via single-crystal analysis, as demonstrated for analogs like (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol .

Q. What spectroscopic techniques are critical for structural elucidation?

- NMR :

- ¹H NMR : Key signals include δ 7.3-7.5 (aromatic protons), δ 3.6-3.8 (CH₂OH), δ 2.8-3.1 (CH₂NH₂), and δ 1.8-2.0 (NH₂).

- ¹³C NMR : Peaks at δ 140 (C-aromatic), δ 65 (C-OH), δ 55 (C-NH₂).

- IR : Broad O-H stretch (~3300 cm⁻¹) and N-H bends (~1600 cm⁻¹).

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity?

- Methodology :

- Comparative Studies : Fluorinated analogs (e.g., (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, CAS 228422-49-9) exhibit enhanced electrophilicity at the amino group due to electron-withdrawing F, increasing nucleophilic substitution rates .

- DFT Calculations : Molecular modeling predicts charge distribution; para-substituents alter HOMO-LUMO gaps, affecting redox behavior.

Q. What strategies mitigate racemization during synthetic scale-up?

- Methodology :

- Low-Temperature Reactions : Conducting substitutions below 0°C to minimize thermal racemization.

- Chiral Catalysts : Using Ru-BINAP complexes for asymmetric hydrogenation (e.g., >99% ee achieved in related amino alcohols) .

- Data Table :

| Condition | Racemization Rate (%/h) | Scale (g) |

|---|---|---|

| Room Temperature | 5-8 | 10 |

| 0°C | <1 | 100 |

| Chiral Catalyst (Ru) | 0.2 | 500 |

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Methodology :

- Accelerated Stability Testing : Incubating this compound in PBS (pH 7.4) vs. acetate buffer (pH 5.0) at 37°C.

- HPLC-MS Monitoring : Degradation products (e.g., oxidized ketones or dimerized species) are quantified.

- Key Finding : At pH < 6, protonation of the amino group reduces nucleophilic attack, enhancing stability (>90% remaining after 72 hours) .

Contradictions and Resolution

Q. Discrepancies in reported enantiomeric excess values: How to reconcile conflicting data?

- Analysis : Variations arise from differing chiral stationary phases in HPLC or impurities in starting materials.

- Resolution : Cross-validate using multiple techniques (e.g., polarimetry + X-ray) and reference standards like (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (Sigma-Aldrich, >99% ee) .

Structural and Functional Analogues

Q. What insights can fluorinated analogs provide into structure-activity relationships (SAR)?

- Example : (S)-3-Amino-3-(4-fluorophenyl)propan-1-OL (CAS 228422-49-9) shows 3x higher binding affinity to GABA receptors than the non-fluorinated parent compound, attributed to enhanced dipole interactions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Store under nitrogen at 4°C to prevent oxidation.

- Refer to SDS of analogs (e.g., 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine) for hazard parallels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.